

Application of Lurasidone Opened Imide in Stability Studies: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Lurasidone Opened Imide*

CAS No.: *1644295-07-7*

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Introduction: The Critical Role of Stability in Pharmaceutical Integrity

The stability of a drug substance, such as lurasidone, is a cornerstone of its quality, safety, and efficacy. Stability studies are mandated by regulatory bodies worldwide to provide evidence of how a drug's quality changes over time under the influence of environmental factors like temperature, humidity, and light.[1] These studies are crucial for determining storage conditions, retest periods, and shelf life. A significant aspect of these studies is the identification and quantification of degradation products, which can impact the drug's safety and performance. One such critical degradation product of the atypical antipsychotic drug lurasidone is its opened imide derivative.

Lurasidone is used in the treatment of schizophrenia and bipolar depression.[2][3] Its molecular structure contains an isoindole-1,3-dione ring system, which is susceptible to hydrolysis, particularly under alkaline conditions.[4] This hydrolysis leads to the formation of a dicarboxylic acid derivative known as **Lurasidone Opened Imide**, a key marker of degradation in stability

and forced degradation studies.[2][5] Understanding the formation, detection, and control of this impurity is paramount for ensuring the stability and safety of lurasidone formulations.

This technical guide provides a comprehensive overview of the application of **Lurasidone Opened Imide** in stability studies, detailing its formation, analytical protocols for its quantification, and the regulatory framework governing its control.

Lurasidone and the Formation of its Opened Imide Derivative

Lurasidone possesses a complex chemical structure, [(3aR,4S,7R,7aS)-2-[[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione], which includes a cyclic imide functional group.[6] This imide ring is the primary site of hydrolytic degradation.

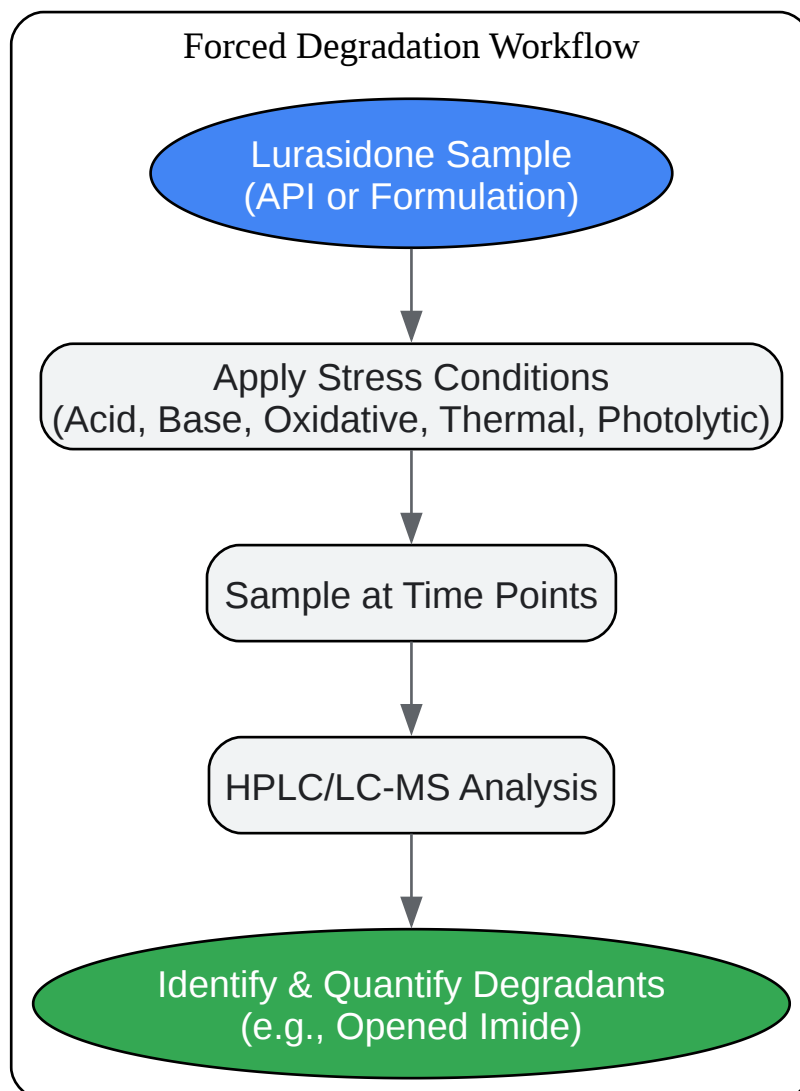
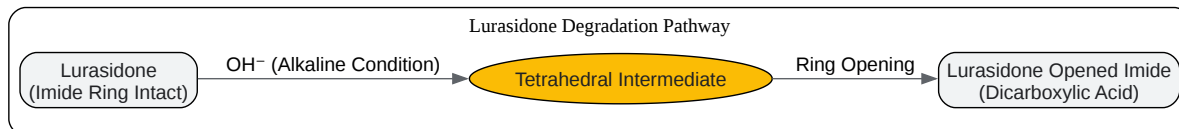
Chemical Structures

Compound	Chemical Structure	Molecular Formula	Molecular Weight
Lurasidone	[Image of Lurasidone chemical structure]	C ₂₈ H ₃₆ N ₄ O ₂ S	492.68 g/mol
Lurasidone Opened Imide	[Image of Lurasidone Opened Imide chemical structure]	C ₂₈ H ₃₈ N ₄ O ₃ S	510.69 g/mol

The chemical structures are based on information from PubChem and commercial suppliers of reference standards.[2][7]

Mechanism of Formation: Alkaline Hydrolysis

The formation of **Lurasidone Opened Imide** is primarily a result of the hydrolysis of the imide ring in the lurasidone molecule. This reaction is significantly accelerated under alkaline (base-catalyzed) conditions.[4] The hydroxide ion acts as a nucleophile, attacking one of the carbonyl carbons of the imide. This is followed by ring-opening to form a carboxylate and an amide, which is then further hydrolyzed to yield the dicarboxylic acid derivative.



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Caption: General workflow for forced degradation studies.

Protocol for Alkaline Hydrolysis (Forced Degradation)

This protocol is designed to intentionally generate the **Lurasidone Opened Imide** for analytical method development and validation.

- **Sample Preparation:** Accurately weigh and dissolve a known amount of lurasidone hydrochloride reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
- **Stress Condition:** To the lurasidone solution, add an equal volume of 0.1 N sodium hydroxide (NaOH).
- **Incubation:** Heat the mixture at 60°C for a specified period (e.g., 2-4 hours), monitoring the degradation periodically.
- **Neutralization:** After the desired level of degradation is achieved, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N hydrochloric acid (HCl).
- **Dilution:** Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).
- **Analysis:** Analyze the stressed sample using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A robust stability-indicating method is crucial for the accurate quantification of lurasidone and its opened imide derivative.

Table of Chromatographic Conditions:

Parameter	Condition	Rationale
Column	C18 (e.g., 150 mm x 4.6 mm, 3.5 μ m)	Provides good retention and separation for moderately polar compounds like lurasidone and its degradants.
Mobile Phase A	20 mM Ammonium formate (pH 3.0)	Buffering agent to ensure consistent peak shapes and retention times.
Mobile Phase B	Acetonitrile	Organic modifier to elute the analytes from the column.
Gradient Elution	Time-based gradient of Mobile Phase B	Allows for the effective separation of lurasidone from its more polar opened imide degradant.
Flow Rate	1.0 mL/min	A typical flow rate for standard bore HPLC columns.
Column Temperature	30°C	Controlled temperature ensures reproducibility of retention times.
Detection Wavelength	230 nm	Lurasidone and its chromophoric degradation products exhibit significant absorbance at this wavelength.
Injection Volume	10 μ L	Standard injection volume for analytical HPLC.

These conditions are based on published methods for lurasidone stability studies and may require optimization for specific instrumentation and columns. [4]

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components, including degradation products. This is demonstrated by achieving baseline separation between lurasidone and the opened imide.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte.
- **Accuracy:** The closeness of the test results to the true value.
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
- **Robustness:** The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Interpretation and Reporting

During a stability study, the concentration of lurasidone is expected to decrease over time, while the concentration of degradation products, such as the opened imide, may increase. The results should be reported as a percentage of the initial lurasidone concentration.

Example Data Table for a Stability Study:

Time Point (Months)	Lurasidone Assay (%)	Lurasidone Opened Imide (%)	Total Impurities (%)
0	100.0	< LOQ	0.1
3	99.5	0.15	0.25
6	99.1	0.20	0.35
12	98.2	0.35	0.55

Any degradation product exceeding the identification threshold should be reported with its retention time and concentration. If the concentration of the opened imide or any other impurity exceeds the qualification threshold, further toxicological studies may be required to ensure its safety.

Conclusion

The **Lurasidone Opened Imide** is a critical impurity to monitor in the stability testing of lurasidone drug products. Its formation through the hydrolysis of the imide ring, particularly under alkaline conditions, necessitates the use of validated stability-indicating analytical methods. By employing robust protocols for forced degradation and HPLC analysis, researchers and drug development professionals can accurately track the formation of this and other degradation products, ensuring that the final drug product meets the stringent quality, safety, and efficacy standards set by regulatory authorities. A thorough understanding of the principles and practices outlined in this guide is essential for the successful development and commercialization of stable lurasidone formulations.

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